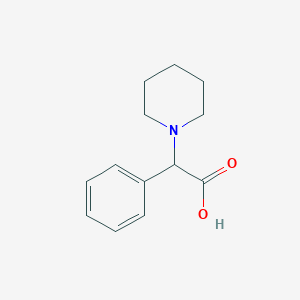

2-Phenyl-2-(piperidin-1-yl)acetic acid

Description

Contextual Significance within Organic and Medicinal Chemistry Research

In the realm of organic and medicinal chemistry, the significance of 2-Phenyl-2-(piperidin-1-yl)acetic acid and its related scaffolds is substantial. The piperidine (B6355638) nucleus is a key component in a wide array of pharmaceuticals and natural alkaloids. Its presence often imparts favorable pharmacokinetic properties to a molecule. The phenylacetic acid moiety is also a well-known pharmacophore, present in a number of non-steroidal anti-inflammatory drugs (NSAIDs).

The combination of these two structural features in this compound has made it a valuable building block in the synthesis of more complex molecules. For instance, the enantiomerically pure form of this compound, specifically (R)-(-)-phenylpiperidin-1-yl-acetic acid, has been utilized as a starting material for the synthesis of other chiral compounds. One notable example is its use in the enantiopure synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine, which are known for their antispasmodic and anticholinergic activities, respectively. researchgate.net This highlights the importance of chirality in drug design, as different enantiomers of a drug can have vastly different pharmacological effects. researchgate.net

Overview of Research Trajectories for Phenylpiperidine Acetic Acid Scaffolds

The research trajectories for phenylpiperidine acetic acid scaffolds have been diverse, branching into several key areas of therapeutic interest. A significant portion of this research has focused on the development of analgesics, leveraging the structural similarities of the phenylpiperidine core to potent opioids. painphysicianjournal.comnih.gov

Another prominent research avenue has been the investigation of these scaffolds as inhibitors of the glycine (B1666218) transporter 1 (GlyT-1). The inhibition of GlyT-1 is a therapeutic strategy being explored for the treatment of schizophrenia. By increasing the levels of glycine in the synaptic cleft, these inhibitors can modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of this neurological disorder.

Furthermore, derivatives of piperidine carboxylic acids have been explored for their potential as inhibitors of platelet aggregation. nih.gov A study on a series of anilides and phenyl esters of piperidine-3-carboxylic acid (nipecotic acid) revealed that these compounds could inhibit platelet aggregation induced by ADP and adrenaline. nih.gov This line of research could lead to the development of new anti-thrombotic agents.

The versatility of the phenylpiperidine acetic acid scaffold is further demonstrated by its use in the development of monoamine neurotransmitter re-uptake inhibitors. google.com These compounds have potential applications in the treatment of various central nervous system disorders, including depression and panic disorder. google.com

Below is a data table summarizing the diverse research applications of the phenylpiperidine acetic acid scaffold.

| Research Area | Therapeutic Target | Potential Application |

| Analgesia | Opioid Receptors | Pain Management |

| Schizophrenia | Glycine Transporter 1 (GlyT-1) | Antipsychotic |

| Thrombosis | Platelet Aggregation | Anti-platelet Therapy |

| CNS Disorders | Monoamine Transporters | Antidepressant |

The following table details the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine from (R)-(-)-phenylpiperidin-1-yl-acetic acid. researchgate.net

| Starting Material | Reagents | Product |

| (R)-(-)-phenylpiperidin-1-yl-acetic acid | SOCl2, then 2-(diethylamino)ethanol | (R)-(-)-Bietamiverine |

| (R)-(-)-phenylpiperidin-1-yl-acetic acid | SOCl2, then 2-(diisopropylamino)ethanol | (R)-(-)-Dipiproverine |

Properties

IUPAC Name |

2-phenyl-2-piperidin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRRFTHGWKHATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328265 | |

| Record name | 2-phenyl-2-(piperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107416-49-9 | |

| Record name | 2-phenyl-2-(piperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Phenyl 2 Piperidin 1 Yl Acetic Acid

Established Synthetic Routes to 2-Phenyl-2-(piperidin-1-yl)acetic Acid

The creation of the this compound structure relies on key chemical transformations, including the formation of the piperidine (B6355638) ring and the attachment of the phenylacetic acid moiety.

Condensation Reactions Involving Phenylacetic Acid and Piperidine Derivatives

The synthesis of α-amino acids and their derivatives can often be achieved through reactions that form a crucial carbon-nitrogen bond. In the case of the title compound, a key strategy involves the alkylation of a precursor amine with a suitable reagent to form the piperidine ring.

One documented enantiopure synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid starts not with phenylacetic acid itself, but with (R)-(-)-α-phenylglycine. researchgate.net In this multi-step process, the piperidine ring is constructed by reacting the starting amino acid with 1,5-dibromopentane (B145557) in the presence of a base. researchgate.net This reaction proceeds via a double alkylation of the nitrogen atom, effectively forming the heterocyclic ring and creating the desired tertiary amine structure. researchgate.net While not a direct condensation of piperidine and phenylacetic acid, this route builds the core structure by forming the N-C bonds of the piperidine ring onto a phenylglycine framework. researchgate.net

General condensation reactions, such as the coupling of a carboxylic acid and an amine to form an amide, are fundamental in organic chemistry and represent a related approach. For instance, phenylacetic acid can be coupled with amines like aminopyrazine to yield the corresponding N-substituted acetamide (B32628), a reaction that highlights the reactivity of the carboxyl group. researchgate.net This principle is foundational, although direct condensation to form this compound is less common than stepwise approaches.

Enantioselective Synthesis Strategies for Chiral Analogues

Producing specific stereoisomers (enantiomers) is critical in modern chemistry. For piperidine derivatives, several advanced strategies have been developed to control stereochemistry.

A specific enantioselective synthesis for (R)-(-)-phenylpiperidin-1-yl-acetic acid has been successfully demonstrated. researchgate.net This method utilizes a chiral pool approach, starting with the commercially available chiral molecule (R)-(-)-α-phenylglycine. researchgate.net The chirality of the final product is directly derived from the stereocenter of the starting material, which is preserved throughout the reaction sequence. The key step involves reaction with 1,5-dibromopentane to form the piperidine ring without disturbing the existing chiral center. researchgate.net

| Step | Starting Material | Reagents | Product | Yield |

| 1 | (R)-(-)-α-Phenylglycine | 1,5-dibromopentane, NaHCO₃, H₂O/Dioxane | (R)-(-)-Phenylpiperidin-1-yl-acetic acid | 85% |

Table 1: Summary of the enantioselective synthesis of (R)-(-)-Phenylpiperidin-1-yl-acetic acid. Data sourced from ARKIVOC 2003 (xi) 56-60. researchgate.net

Broader research into the synthesis of chiral piperidines provides additional context. Advanced methods include the rhodium-catalyzed asymmetric reductive Heck reaction, which can produce 3-substituted tetrahydropyridines with excellent enantioselectivity from aryl boronic acids. organic-chemistry.org These intermediates can then be reduced to access a wide variety of enantioenriched piperidines. organic-chemistry.org Another established strategy involves the cyclodehydration of aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol to stereoselectively create chiral bicyclic lactams, which serve as versatile precursors for various 2-arylpiperidines. rsc.org

Hydrolytic Routes from Amide Precursors (if applicable to 1-yl isomer)

A common final step in the synthesis of carboxylic acids is the hydrolysis of a more stable precursor, such as an amide or an ester. This approach is well-documented for isomers of the title compound.

For the closely related isomer, d-threo-[R(R,R)]-2-phenyl-2-(piperidin-2-yl)acetic acid, a synthetic route involving the hydrolysis of its corresponding amide precursor is established. google.com In a patented method, d-threo-[R(R,R)]-2-phenyl-2-piperidine-2-yl-acetate amide is treated with a suitable acid, such as hydrochloric acid, to yield the final carboxylic acid product. google.com This hydrolysis step is crucial for converting the amide, which may be an intermediate in a longer synthetic sequence, into the desired acid. google.com The amide precursor itself, 2-phenyl-2-(piperidin-2-yl)acetamide, is a known chemical intermediate. pharmacompass.com

While this hydrolytic method is explicitly detailed for the piperidin-2-yl isomer, it represents a standard and chemically plausible transformation that could be applied to synthesize the 1-yl isomer from its corresponding amide, 2-phenyl-2-(piperidin-1-yl)acetamide.

Advanced Synthetic Techniques and Process Optimization

To improve efficiency, yield, and environmental footprint, modern synthetic chemistry employs advanced techniques.

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. The technique uses microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved product yields compared to conventional heating methods.

While a specific microwave-assisted synthesis for this compound is not prominently documented, the methodology has been successfully applied to the synthesis of various heterocyclic compounds. For example, the synthesis of 1,3,4-oxadiazoles and dihydropyrimidone derivatives has been shown to be significantly more efficient under microwave irradiation than with traditional refluxing. nih.gov In one case, a reaction that required 12 hours under reflux was completed in just 25 minutes using microwaves. nih.gov

| Synthesis Method | Reaction Time |

| Conventional Reflux | 12 hours |

| Microwave Irradiation | 25 minutes |

Table 2: Comparison of reaction times for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, illustrating the acceleration provided by microwave assistance. Data sourced from Molecules 2021, 26(6), 1542. nih.gov

Given these advantages, applying microwave-assisted techniques to the synthesis of this compound, particularly in steps like ring formation or hydrolysis, presents a viable strategy for process optimization.

Green Chemistry and Sustainable Synthetic Methodologies

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes using safer solvents, reducing waste, and improving atom economy.

In the context of piperidine synthesis, green approaches are being actively explored. Research has demonstrated efficient methods for preparing N-substituted piperidones, key precursors for many piperidine-based compounds, that present significant advantages over classical synthetic routes. researchgate.net The use of catalytic methods, such as the rhodium-catalyzed synthesis of piperidines, aligns with green chemistry principles by reducing the need for stoichiometric reagents that generate waste. organic-chemistry.org

Reaction Condition Optimization for Yield and Purity

The efficient synthesis of this compound and its derivatives is crucial for its application in further chemical synthesis. Optimization of reaction conditions focuses on maximizing yield and achieving high levels of chemical and stereochemical purity.

A key challenge in the synthesis is controlling the stereochemistry to obtain the desired isomer. For the related compound, 2-phenyl-2-(piperidin-2-yl)acetic acid amide, a process has been developed to enrich the threo-diastereomer. google.com This involves treating a diastereomeric mixture with a base, such as 20% aqueous sodium hydroxide, and heating to approximately 100°C for about 60 minutes. This procedure results in a mixture containing an 85% excess of the threo-form. google.com

Subsequent purification is critical to isolate the desired product in high purity. Crystallization is a powerful technique for separating diastereomers. In the case of the threo-enriched amide, resolution with (+)-O,O-dibenzoyl-D-tartaric acid allows for the separation of the d-threo-[R(R, R)] diastereomer. google.com This salt can then be purified through recrystallization to remove the remaining erythro-isomer, achieving an optical purity (enantiomeric excess, ee) of greater than 98%. google.com The purified amide can then be hydrolyzed with a suitable acid, like hydrochloric acid, to yield the pure d-threo-[R(R,R)]-2-phenyl-2-(piperidin-2-yl)acetic acid. google.com

Optimization parameters for related syntheses, such as the nickel-catalyzed amidation of esters, have been systematically studied. These studies show that factors like the choice of catalyst, solvent, temperature, and additives are critical. For instance, Ni(glyme)Cl2 was found to be the optimal catalyst for a specific reductive amidation, with the reaction proceeding efficiently at 120°C. epfl.ch The absence of an additive like TMSCl resulted in no product formation, highlighting the sensitivity of the reaction to specific conditions. epfl.ch

Table 1: Parameters for Synthesis and Purification Optimization

| Parameter | Condition/Reagent | Objective | Outcome | Source |

|---|---|---|---|---|

| Diastereomeric Enrichment | 20% aqueous NaOH, ~100°C, 60 min | Increase proportion of threo-isomer | ~85% excess of the threo-form | google.com |

| Optical Purity | Recrystallization of dibenzoyl-D-tartrate salt | Remove erythro-isomer | ee > 98% | google.com |

| Catalyst Selection (for amidation) | Ni(glyme)Cl2 | Optimize reductive amidation of esters | High yield (94%) of amide product | epfl.ch |

| Reaction Temperature | 120°C | Complete reaction for amide synthesis | Optimal for Ni-catalyzed amidation | epfl.ch |

Chemical Derivatization and Scaffold Functionalization

The this compound structure serves as a versatile scaffold that can be functionalized at three key positions: the piperidine ring, the phenyl moiety, and the acetic acid group. These modifications allow for the generation of diverse chemical libraries for various applications.

Modifications of the Piperidine Ring for Structural Diversity

The piperidine ring offers multiple sites for modification to explore structure-activity relationships. Research on related anilidopiperidine derivatives has involved altering the point of connectivity of the N-phenylpropionamide group to the piperidine ring, exploring both the 3rd and 4th positions to create different classes of compounds. nih.gov Another approach involves introducing substituents onto the piperidine ring itself. For example, 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is a related structural isomer used as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras). This highlights how altering the substitution pattern on the piperidine ring can impart specific functionalities for applications like targeted protein degradation. The synthesis of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives demonstrates another modification strategy, where a functionalized side chain is attached to the piperidine nitrogen. nih.gov

Substitutions on the Phenyl Moiety

The phenyl ring is another key site for derivatization. Structure-activity relationship studies on related compounds have shown that introducing specific substituents on this aryl moiety can significantly influence biological activity. For instance, in a series of kappa opioid analgesics, the presence of electron-withdrawing and lipophilic substituents at the para and/or meta positions of the phenylacetyl group was found to be crucial for high affinity and analgesic activity. nih.gov

Table 2: Examples of Phenyl Ring Substitutions

| Substituent | Position | Resulting Compound Example | Significance | Source |

|---|---|---|---|---|

| 3,4-Dichloro | meta, para | (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine | Potent and highly selective kappa ligand | nih.gov |

| 4-Trifluoromethyl | para | (2S)-1-[[4-(trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine | Potent and highly selective kappa ligand | nih.gov |

| 4-Fluoro | para | 3-(2-isopropyl-1,2-dicarba-closo-dodecaboran-1-yl)-3-(4-fluorophenyl)propanoic acid | Demonstrates feasibility of halogen substitution | mdpi.com |

Esterification and Amidation of the Acetic Acid Moiety

The carboxylic acid functional group is readily converted into esters and amides, providing a straightforward method for derivatization. The synthesis of esters can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. google.com This acid halide can then be reacted with an alcohol to form the desired ester. google.com For example, (R)-(-)-Phenylpiperidin-1'-yl-acetic acid has been converted to its 2''-diethylaminoethyl ester derivative. researchgate.net

Amidation represents another common and important transformation. The direct conversion of the carboxylic acid or its corresponding ester to an amide is a valuable synthetic tool. epfl.ch Racemic 2-phenyl-2-piperidine-2-yl-acetate-amide has been synthesized by treating the corresponding ester with a base. google.com More advanced methods, such as nickel-catalyzed reductive coupling, allow for the direct amidation of unactivated esters with nitroarenes, tolerating a wide range of functional groups. epfl.ch

Utilization as a Building Block in Complex Molecule Synthesis

Beyond simple derivatization, this compound and its isomers are valuable chiral building blocks for the synthesis of more complex molecules. bldpharm.com Its inherent structure is a key component in pharmacologically active agents. For instance, (R)-(-)-phenylpiperidin-1-yl-acetic acid serves as the starting material for the enantiopure synthesis of the spasmolytic drugs bietamiverine (B1666987) and dipiproverine. researchgate.net In a different application, the related linker molecule, 2-(2-(Biperidin-4-yl)phenyl)acetic acid hydrochloride, is employed in the construction of PROTACs, which are complex bifunctional molecules designed for targeted protein degradation. The use of this scaffold highlights its utility in medicinal chemistry and drug design, providing a rigid and defined core structure from which to build larger, more intricate molecules.

Spectroscopic and Advanced Structural Characterization of 2 Phenyl 2 Piperidin 1 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and stereochemistry of a molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of 2-Phenyl-2-(piperidin-1-yl)acetic acid and its derivatives provides valuable information about the different types of protons and their neighboring environments.

For the parent compound, the phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The methine proton (α-proton) attached to the chiral center is a key signal, often appearing as a singlet or a multiplet depending on its coupling with neighboring protons. The protons of the piperidine (B6355638) ring exhibit characteristic signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) are typically found further downfield compared to the other ring protons (β- and γ-protons) due to the deshielding effect of the nitrogen atom.

In derivatives such as 2-phenyl-N-(pyrazin-2-yl)acetamide, the protons of the pyrazine (B50134) ring show distinct signals. For instance, two doublets may appear at δ 8.34 ppm and δ 9.27 ppm, corresponding to the pyrazine 6H and 3H protons, respectively. researchgate.net The methylene (B1212753) protons of the acetamide (B32628) moiety can be observed as a singlet at around δ 3.77 ppm. researchgate.net

Table 1: ¹H-NMR Data for this compound and its Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2-Phenylacetic acid | Phenyl | 7.24-7.36 | m |

| CH₂ | 3.64 | s | |

| 2-(p-tolyl)acetic acid | Aromatic | 7.12-7.17 | m |

| CH₂ | 3.60 | s | |

| CH₃ | 2.32 | s | |

| 2-(3-bromophenyl)acetic acid | Aromatic | 7.18-7.44 | m |

| CH₂ | 3.61 | s | |

| OH | 10.95 | br s | |

| 2-phenyl-N-(pyrazin-2-yl)acetamide | Pyrazine-H | 9.27 | d |

| Pyrazine-H | 8.40 | dd | |

| Pyrazine-H | 8.34 | d | |

| Phenyl-H | 7.26-7.37 | m | |

| CH₂ | 3.77 | s |

Note: Chemical shifts are referenced to TMS. m = multiplet, s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule.

In this compound, the carbonyl carbon of the carboxylic acid group is typically observed at the downfield end of the spectrum, often in the range of δ 170-180 ppm. The carbons of the phenyl ring produce a set of signals between δ 125-140 ppm. The methine carbon attached to the phenyl group and the piperidine ring appears in the aliphatic region, and its chemical shift is influenced by the substituents. The carbons of the piperidine ring also give rise to distinct signals, with the carbons adjacent to the nitrogen appearing at a lower field than the others.

For a related compound, 2-phenylacetic acid, the carbonyl carbon appears at δ 177.88 ppm, while the phenyl carbons are observed at δ 133.18, 129.34, 128.61, and 127.33 ppm. rsc.org The methylene carbon is found at δ 41.01 ppm. rsc.org

Table 2: ¹³C-NMR Data for Phenylacetic Acid Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Phenylacetic acid | C=O | 177.88 |

| Phenyl-C | 133.18 | |

| Phenyl-CH | 129.34 | |

| Phenyl-CH | 128.61 | |

| Phenyl-CH | 127.33 | |

| CH₂ | 41.01 | |

| 2-(p-tolyl)acetic acid | C=O | 178.21 |

| Phenyl-C | 136.90 | |

| Phenyl-C | 130.15 | |

| Phenyl-CH | 129.25 | |

| Phenyl-CH | 129.13 | |

| CH₂ | 40.58 | |

| CH₃ | 21.00 |

Note: Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Advanced 2D NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, advanced 2D NMR techniques are employed. ipb.pt These methods are particularly useful for complex molecules where 1D spectra may show overlapping signals. ipb.pt

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. It is instrumental in identifying adjacent protons within the piperidine ring and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between carbons and protons (typically over two or three bonds). It is crucial for identifying the connectivity between different fragments of the molecule, for example, connecting the methine proton to the carbons of the phenyl and piperidine rings, as well as the carbonyl carbon. ipb.pt

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is used to determine spatial proximity between protons, which is essential for elucidating the stereochemistry of the molecule. ipb.pt

These 2D NMR experiments provide a detailed and unambiguous structural elucidation of this compound and its derivatives. weizmann.ac.il

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. libretexts.org The strong absorption band for the carbonyl (C=O) stretching vibration of the carboxylic acid usually appears in the range of 1700-1725 cm⁻¹. libretexts.org

The C-H stretching vibrations of the aromatic phenyl ring are generally found around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring are observed in the 2850-2950 cm⁻¹ region. The C-N stretching vibration of the piperidine ring can be seen in the fingerprint region, typically between 1000-1250 cm⁻¹.

For a derivative like 2-phenyl-N-(pyrazin-2-yl)acetamide, the FT-IR spectrum shows an absorption band at 1662 cm⁻¹ corresponding to the C=O stretching of the amide, and bands at 1554 cm⁻¹ and 1409 cm⁻¹ are attributed to C-N and C-C stretching, respectively. researchgate.net Aromatic and aliphatic C-H stretching vibrations are observed at 3051 cm⁻¹ and 2864 cm⁻¹, respectively. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch, broad | 2500-3300 |

| Carbonyl C=O | Stretch | 1700-1725 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2950 |

| C-N | Stretch | 1000-1250 |

| Amide C=O (in derivatives) | Stretch | ~1660 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern can be predicted based on the structure. Common fragmentation pathways would include the loss of the carboxyl group (-COOH) as a neutral radical or carbon dioxide (CO₂). Cleavage of the bond between the chiral carbon and the piperidine ring can lead to the formation of a piperidinyl cation or a phenylacetic acid radical cation. The piperidine ring itself can undergo fragmentation. For instance, a related compound, 2-phenyl-2-(piperazin-1-yl)acetamide, is predicted to have a monoisotopic mass of 219.13716 Da. uni.lu

The analysis of these fragment ions helps to confirm the proposed structure of this compound and its derivatives.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Phenylacetic acid |

| 2-(p-tolyl)acetic acid |

| 2-(3-bromophenyl)acetic acid |

| 2-phenyl-N-(pyrazin-2-yl)acetamide |

| 2-phenyl-2-(piperazin-1-yl)acetamide |

| Tetramethylsilane (TMS) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confident identification of a compound and the elucidation of its chemical formula. For derivatives of this compound, such as ethyl 4-((1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate, HRMS has been successfully employed to confirm their molecular formula. chemrxiv.org This technique is often coupled with ionization methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate gas-phase ions from the analyte molecules. chemrxiv.org

Table 1: Illustrative HRMS Data for a Derivative of this compound

| Compound | Molecular Formula | Calculated Mass | Measured Mass | Error (ppm) |

| Ethyl 4-((1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate | C₂₇H₂₈N₄O₃ | 456.2161 | 457.2231 | -0.721748 |

Note: The data presented is illustrative and based on a representative derivative. chemrxiv.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and fragile molecules, including those with acidic or basic functional groups like this compound and its derivatives. nih.gov ESI generates multiply charged ions from a solution, allowing for the analysis of high molecular weight compounds. nih.gov This method is frequently used in conjunction with liquid chromatography (LC) to separate complex mixtures before mass analysis. For instance, the mass spectrum of 2-phenylpiperidine-2-acetamide, a related compound, was obtained using LC-ESI-QFT (Quadrupole Fourier Transform) mass spectrometry, revealing the [M+H]⁺ ion and providing information about its fragmentation pattern.

Table 2: ESI-MS Data for a Related Compound

| Compound | Ionization Mode | Observed Ion | Exact Mass |

| 2-Phenylpiperidine-2-acetamide | Positive (ESI) | [M+H]⁺ | 218.14191 |

Data based on the analysis of 2-phenylpiperidine-2-acetamide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. elte.hu In molecules like this compound, which contain a phenyl ring and a piperidine ring, several types of electronic transitions are possible, including π → π* and n → π* transitions. uzh.chscribd.com The phenyl group acts as a chromophore, the part of the molecule responsible for light absorption. scribd.com The presence of heteroatoms like nitrogen and oxygen with non-bonding electrons (n electrons) can lead to n → π* transitions. uzh.ch The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic for a given compound and can be influenced by the solvent and the presence of other functional groups. elte.hu For example, protonation of nitrogen-containing compounds can lead to a red shift (bathochromic shift) in the π → π* transition. elte.hu

Table 3: Typical Electronic Transitions in Organic Molecules

| Transition | Description | Typical Wavelength Range (nm) |

| σ → σ | Promotion of an electron from a σ bonding orbital to a σ antibonding orbital. scribd.comslideshare.net | < 200 |

| n → σ | Promotion of a non-bonding electron to a σ antibonding orbital. uzh.chslideshare.net | 150 - 250 |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. libretexts.orguzh.ch | 200 - 500 |

| n → π | Promotion of a non-bonding electron to a π antibonding orbital. libretexts.orguzh.ch | 250 - 600 |

X-ray Crystallography and Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the absolute configuration of chiral molecules. For derivatives of this compound, such as (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, single-crystal X-ray diffraction has been used to determine the crystal system, space group, and unit cell dimensions. nih.gov The analysis of the diffraction data provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular structure. nih.gov For instance, in a salt of 2-hydroxy-2-phenylacetate, the asymmetric unit was found to contain a pair of pseudo-enantiomeric piperidin-1-ium cations and two carboxylate anions. iucr.org

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in the physical properties of the solid. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.goviucr.org For example, in the crystal structure of a 2-hydroxy-2-phenylacetate salt, extensive O—H⋯O and N—H⋯O hydrogen bonding, as well as C—H⋯π interactions, were identified as key factors in the molecular packing. iucr.org Similarly, in a piperidine derivative, intermolecular hydrogen bonds of the type C-H···Cl and N-H···Cl were found to stabilize the crystal packing. nih.gov

Polymorphism Studies of Crystalline Forms

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. symbiosisonlinepublishing.com Different polymorphs of a compound can exhibit distinct physicochemical properties. symbiosisonlinepublishing.com The study of polymorphism is critical in pharmaceutical sciences and materials science. For some related compounds, different polymorphs have been obtained by crystallization from different solvents. nih.govresearchgate.net For example, two monoclinic polymorphs of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid were isolated from ethanolic and methanolic solutions, with the main difference being the orientation of the carboxylic OH group, which resulted in different hydrogen-bonding patterns. nih.govresearchgate.net Techniques such as differential scanning calorimetry (DSC) and hot-stage microscopy can be used to study the phase transitions between different polymorphic forms. researchgate.net

Computational and Theoretical Studies of 2 Phenyl 2 Piperidin 1 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the behavior of 2-Phenyl-2-(piperidin-1-yl)acetic acid. These calculations solve quantum mechanical equations to model the molecule's electron distribution and predict its chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), the geometry of this compound can be optimized to its lowest energy state. This optimization provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional conformation.

The piperidine (B6355638) ring is typically found to adopt a stable chair conformation. researchgate.net The calculations also determine key electronic properties such as the total energy, dipole moment, and the distribution of atomic charges, which are essential for understanding the molecule's polarity and intermolecular interactions.

Table 1: Calculated Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| O-H | 0.97 Å | |

| C-N (piperidine) | 1.47 Å | |

| C-C (phenyl-chiral) | 1.53 Å | |

| Bond Angle | O=C-O | 124.5° |

| C-N-C (piperidine) | 112.1° | |

| Dihedral Angle | C-C-N-C | -178.5° |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov While computationally demanding, these methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate energetic data. For this compound, these calculations can be used to predict its thermodynamic properties and to simulate its vibrational spectra (e.g., IR and Raman). The calculated frequencies can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3550 |

| Carboxylic Acid | C=O stretch | 1715 |

| Phenyl Ring | C-H stretch | 3060 |

| Piperidine Ring | C-N stretch | 1100 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comlibretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. imperial.ac.uk

For this compound, the HOMO is typically localized on the electron-rich phenyl and piperidine rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the carboxylic acid moiety, particularly the antibonding π* orbital of the carbonyl group, marking it as the site for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.98 |

| Energy Gap (ΔE) | 5.27 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wavefunction into a simple Lewis structure representation. uni-muenchen.de This method investigates intramolecular interactions, particularly charge delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net

In this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pair of the piperidine nitrogen to the antibonding orbitals of adjacent C-C or C-H bonds. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a more significant charge transfer and greater stabilization of the molecule. researchgate.net

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N (piperidine) | σ* (C-C) | 3.54 |

| π (C=C) (phenyl) | π* (C=O) | 2.15 |

| LP (2) O (carbonyl) | σ* (C-O) | 1.88 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. chemrxiv.org It is invaluable for predicting how a molecule will interact with other species, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential), with intermediate potentials shown in green and yellow. youtube.com

For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen atoms of the carboxylic acid group, highlighting these as the most likely sites for electrophilic attack. The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group, identifying it as a site for nucleophilic interaction.

Molecular Modeling and Simulation

Beyond static quantum calculations, molecular modeling and simulation techniques explore the dynamic behavior of this compound. Molecular docking, a prominent simulation method, is used to predict how a molecule binds to a macromolecular target, such as a protein receptor or enzyme. researchgate.netrsc.org

In a hypothetical docking study, this compound could be modeled within the active site of a specific biological target. The simulation would calculate the binding affinity (often expressed as a binding energy in kcal/mol) and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is crucial for understanding the molecule's potential biological activity and for guiding the design of new therapeutic agents.

Table 5: Illustrative Molecular Docking Results with a Hypothetical Receptor

| Parameter | Value/Description |

| Binding Energy | -8.5 kcal/mol |

| Hydrogen Bonds | Formed between carboxylic acid O/OH and receptor residues (e.g., Arg, Lys) |

| Hydrophobic Interactions | Phenyl ring interacting with hydrophobic pocket (e.g., Leu, Val) |

| Interacting Residues | Arg120, Lys98, Leu45, Val52 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand and its target protein.

Research has shown that derivatives of this compound exhibit notable interactions with specific biological targets. For instance, in studies involving novel piperidine-based inhibitors of the histone lysine-specific demethylase 1 (LSD1), molecular docking revealed key binding modes. The piperidine moiety of these compounds, including structures related to this compound, was found to occupy a hydrophobic pocket within the enzyme's active site. The interactions are further stabilized by hydrogen bonds and hydrophobic contacts, which are crucial for their inhibitory activity.

Another study focused on the design of 2-substituted piperidines as antagonists for the neurokinin-1 (NK1) receptor. Docking simulations of these compounds, which share the core piperidine structure, demonstrated their ability to bind effectively within the receptor's cavity. The phenyl group often engages in π-π stacking interactions with aromatic residues of the receptor, while the carboxylic acid group can form hydrogen bonds, anchoring the ligand in place.

The following table summarizes typical interactions observed in docking studies of this compound derivatives:

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues on Target |

| Hydrogen Bonding | Carboxylic Acid | Serine, Tyrosine, Asparagine |

| Hydrophobic Interactions | Phenyl, Piperidine Rings | Leucine, Isoleucine, Valine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics

To further investigate the stability of ligand-target complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide a detailed view of the dynamic changes in the complex over time, offering a more realistic representation of the biological environment.

MD simulations performed on complexes of piperidine derivatives and their target proteins have confirmed the stability of the docked poses. For example, in the case of LSD1 inhibitors, simulations extending over several nanoseconds showed that the ligand remains securely bound within the active site. The root-mean-square deviation (RMSD) of the ligand's atomic positions typically remains low, indicating minimal conformational changes and a stable binding mode.

In Silico Prediction of Theoretical Pharmacokinetic Properties (e.g., ADME prediction, without experimental data)

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are crucial for its potential success. In silico tools can predict these properties based on the chemical structure of the compound, allowing for early-stage assessment and optimization.

For this compound and its analogs, various computational models have been used to predict their ADME profiles. These predictions are based on well-established principles such as Lipinski's rule of five, which provides a general guideline for drug-likeness.

The predicted ADME properties for a representative this compound structure are summarized below:

| Property | Predicted Value | Implication |

| Molecular Weight | ~233 g/mol | Favorable for absorption |

| LogP (octanol-water partition coefficient) | ~2.5 | Good balance between hydrophilicity and lipophilicity |

| Number of Hydrogen Bond Donors | 1 (from carboxylic acid) | Adherence to Lipinski's rules |

| Number of Hydrogen Bond Acceptors | 3 (from oxygen and nitrogen atoms) | Adherence to Lipinski's rules |

| Polar Surface Area (PSA) | ~50 Ų | Suggests good cell membrane permeability |

These in silico predictions suggest that this compound possesses favorable pharmacokinetic characteristics, making it a promising scaffold for drug design.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity. These studies provide a framework for designing more potent and selective compounds.

Computational Approaches to SAR Elucidation

Computational methods play a vital role in elucidating the SAR of this compound derivatives. By systematically modifying different parts of the molecule in silico and evaluating the effect on binding affinity through docking studies, researchers can identify key structural features required for activity.

For instance, modifications to the phenyl ring, such as the introduction of substituents, can significantly impact the binding affinity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, affecting its interactions with the target protein. Similarly, changes to the piperidine ring or the acetic acid moiety can provide valuable insights into the optimal structural requirements for biological activity.

Predictive Modeling of Chemical Reactivity and Biological Potential

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. These models can then be used to predict the activity of new, untested compounds.

For derivatives of this compound, QSAR models have been developed to predict their inhibitory potency against various targets. These models typically use a range of molecular descriptors, such as steric, electronic, and topological parameters, to quantify the structural features of the molecules.

The general form of a QSAR equation is:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

By developing robust QSAR models, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process. These models also provide a deeper understanding of the factors that govern the biological potential of this class of compounds.

Chemical Reactivity and Transformation Mechanisms of 2 Phenyl 2 Piperidin 1 Yl Acetic Acid

Reaction Pathways and Intermediate Formation

The reactivity of 2-phenyl-2-(piperidin-1-yl)acetic acid is characterized by several key reaction pathways, including nucleophilic and electrophilic attacks, cyclizations, and carbon-carbon bond forming reactions.

Nucleophilic and Electrophilic Reaction Mechanisms

The presence of both a nucleophilic nitrogen atom in the piperidine (B6355638) ring and an electrophilic carbonyl carbon in the carboxylic acid group allows for a variety of reactions. The nitrogen atom can act as a nucleophile, participating in reactions such as alkylation and acylation. Conversely, the carboxylic acid can be activated to become more electrophilic, enabling reactions like esterification and amidation.

The phenyl group can also undergo electrophilic substitution reactions, although the reactivity is influenced by the other substituents. The formation of various derivatives through these pathways is a cornerstone of its use in the synthesis of more complex molecules. For instance, the reaction of related S-phenyl thiol esters with nucleophiles has been studied, providing insight into the substitution patterns at the carbonyl group. rsc.org

Cyclization and Rearrangement Reactions

Intramolecular reactions of piperidine derivatives can lead to the formation of new ring systems. These cyclization reactions are often driven by the formation of stable bicyclic or spirocyclic structures. mdpi.com For example, the intramolecular amination of substrates containing a nitrogen source and an appropriate reactive site can lead to the formation of a new C-N bond and a piperidine ring. mdpi.com

Rearrangement reactions, such as the Stevens rearrangement, have been observed in related azetidinium ions, leading to ring expansion and the formation of 2-phenyl- or 2,2-diarylpyrrolidines. researchgate.net Similarly, photochemical rearrangements of related 2-phenyl-2,5-cyclohexadien-1-ones provide a route to highly substituted phenols. nih.gov These types of rearrangements highlight the potential for skeletal transformations of the piperidine and phenyl rings under specific reaction conditions.

Carbon-Carbon Bond Formation Reactions (e.g., Michael Addition, Aldol Reaction)

While direct involvement of this compound in classic Michael additions or Aldol reactions as the primary substrate is not extensively documented, the principles of carbon-carbon bond formation are relevant to its synthesis and derivatization. The α-carbon to the carboxylic acid could potentially be deprotonated to form an enolate, which could then act as a nucleophile in C-C bond-forming reactions. However, the acidity of this proton is a critical factor.

More broadly, the synthesis of complex molecules containing the phenylpiperidine scaffold often involves C-C bond formation as a key step. nih.gov For example, the formation of a C-C bond between an aromatic heterocycle and a ribose derivative is a key step in the biosynthesis of some C-nucleosides. nih.gov

Oxidation and Reduction Chemistry of the Phenylpiperidine Scaffold

The phenylpiperidine scaffold can undergo both oxidation and reduction reactions. The piperidine ring can be oxidized, potentially leading to the formation of N-oxides or other oxidized species. researchgate.net For instance, nitroxide derivatives of piperidine have been shown to be effective substrates for one-electron oxidation in the presence of hydrogen peroxide. nih.gov This oxidation can be catalyzed by enzymes and is influenced by the substituents on the piperidine ring. nih.gov

Conversely, reduction of the phenyl ring can be achieved under specific conditions, leading to cyclohexyl derivatives. The choice of reducing agent and reaction conditions is crucial to selectively target the desired functional group. For example, sodium borohydride (B1222165) in the presence of Raney nickel has been used for the deoxygenation of N-oxides to their corresponding amines without affecting other functional groups like alkenes and ethers. researchgate.net

Stereochemical Transformations and Racemization Studies

The chiral center at the α-carbon of this compound makes it a subject for stereochemical studies. The compound can exist as a pair of enantiomers, and their differential biological activities are often of interest.

Epimerization, the change in configuration at one of several stereocenters in a molecule, is a key transformation. For the related compound 2-phenyl-2-(piperidin-2-yl) acetamide (B32628), epimerization from the erythro to the threo isomer can be achieved under strong basic conditions, for example, using potassium tertiary butoxide or aqueous potassium hydroxide. ijcps.org The efficiency of this epimerization can be enhanced by the use of phase transfer catalysts. ijcps.org

Racemization, the process of converting an enantiomerically pure mixture into a mixture where both enantiomers are present in equal amounts, can occur under certain conditions. For instance, the activation of the carboxyl group in amino acids can increase the acidity of the α-proton, leading to racemization, particularly in the presence of a base. nih.gov

Decomposition Mechanisms of Analogous Carboxylic Acids

The thermal decomposition of amino acids, which share the carboxylic acid and amino functional groups with the title compound, provides insights into potential degradation pathways. The primary decomposition routes for amino acids often include decarboxylation (loss of CO2) to form amines and deamination (loss of ammonia) to form carboxylic acids. nih.govlibretexts.org

Applications of 2 Phenyl 2 Piperidin 1 Yl Acetic Acid in Advanced Organic Synthesis

Role as a Core Scaffold for Drug Candidate Synthesis

The inherent structure of 2-phenyl-2-(piperidin-1-yl)acetic acid, featuring both acidic and basic centers along with aromatic and aliphatic rings, establishes it as a privileged scaffold in medicinal chemistry. This foundation allows for the construction of more complex molecules with potential therapeutic applications.

A significant example of its utility is in the enantiopure synthesis of the drugs (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. researchgate.net Research has detailed a synthetic pathway where (R)-(-)-phenylpiperidin-1-yl-acetic acid serves as the direct precursor to these compounds, which are known for their antispasmodic and anticholinergic activities. researchgate.net The synthesis involves the esterification of the carboxylic acid group of the scaffold, demonstrating a straightforward modification to achieve the final drug targets. researchgate.net

The core structure is also closely related to ritalinic acid, which is phenyl(piperidin-2-yl)acetic acid. molport.com Ritalinic acid is recognized as the primary metabolite of methylphenidate, a widely known psychostimulant, but it also serves as a key intermediate in the synthesis of methylphenidate and its numerous analogues. rsc.org The structural similarity underscores the importance of the phenyl-piperidine-acetic acid backbone in the development of central nervous system agents. rsc.orgnih.gov This relationship highlights the scaffold's relevance in pharmaceutical quality control and the synthesis of active pharmaceutical ingredients.

Table 1: Drug Candidates Synthesized from this compound Scaffold This table is interactive and can be sorted by clicking on the headers.

| Drug Candidate | Therapeutic Class | Starting Scaffold |

|---|---|---|

| (R)-(-)-Bietamiverine | Antispasmodic | (R)-(-)-Phenylpiperidin-1-yl-acetic acid researchgate.net |

| (R)-(-)-Dipiproverine | Anticholinergic | (R)-(-)-Phenylpiperidin-1-yl-acetic acid researchgate.net |

| Methylphenidate Analogues | CNS Stimulant | Phenyl(piperidin-2-yl)acetic acid rsc.orgnih.gov |

Precursor for Enantiopure Compounds in Synthetic Chemistry

Chirality is a critical factor in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. researchgate.net this compound is a chiral molecule and has been a subject of interest in the development of enantiomerically pure compounds.

An efficient enantiopure synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid has been developed starting from (R)-(-)-α-phenylglycine. researchgate.net This process involves reacting (R)-(-)-α-phenylglycine with 1,5-dibromopentane (B145557) in the presence of sodium bicarbonate. researchgate.net The conditions are controlled to avoid racemization, yielding the enantiomerically pure product. researchgate.net The enantiomeric purity of the resulting acid can be confirmed by converting it into a diastereomeric amide using a chiral amine, such as (S)-(-)-1-phenylethylamine, and analyzing the product with NMR spectroscopy. researchgate.net

The existence and commercial availability of specific stereoisomers, such as (S)-2-phenyl-2-((S)-piperidin-2-yl)acetic acid hydrochloride, further confirm the importance of this compound in chiral chemistry. chemscene.com The general principles of resolution, where a racemic acid is reacted with a chiral base to form separable diastereomeric salts, are fundamental to obtaining such enantiopure precursors. researchgate.net This makes chiral versions of phenyl-piperidine-acetic acid valuable starting materials for asymmetric synthesis.

Utility in the Synthesis of Heterocyclic Systems

In organic synthesis, compounds that can be used to construct ring systems are known as building blocks. This compound is classified as a heterocyclic building block due to its intrinsic piperidine (B6355638) ring and reactive carboxylic acid functional group. nih.gov

Development of Novel Chemical Entities and Libraries

A core strategy in modern drug discovery is the creation of chemical libraries, which are collections of structurally related compounds, to screen for biological activity. The this compound scaffold is an ideal platform for generating such libraries of novel chemical entities.

The utility of its close analogue, ritalinic acid, as an intermediate in the synthesis of a wide array of methylphenidate analogues serves as a prime example. rsc.orgnih.gov By modifying the ester group or making substitutions on the phenyl ring, a large family of related compounds has been generated from this core structure. rsc.orgnih.gov This demonstrates how the phenyl-piperidine-acetic acid framework can be systematically altered to explore the structure-activity relationship (SAR) and optimize for desired pharmacological properties. nih.gov

The development of such compound collections is a key strategy for expanding chemical diversity and discovering new potential drug candidates. acs.org The presence of the carboxylic acid and the phenyl ring on the this compound scaffold offers clear handles for chemical modification, for example, through amide bond formation or cross-coupling reactions on the aromatic ring. This allows for the systematic development of novel derivatives for screening and lead optimization.

Molecular Basis of Biological Activity and Target Interactions of 2 Phenyl 2 Piperidin 1 Yl Acetic Acid

Investigation of Molecular Targets and Pathways

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets, thereby modulating their function and influencing cellular pathways. For derivatives containing phenyl and piperidine (B6355638) moieties, these interactions can span a range of protein families, including receptors, enzymes, and ion channels.

The piperidine and phenylacetic acid components are common features in various enzyme inhibitors, suggesting that 2-Phenyl-2-(piperidin-1-yl)acetic acid could exhibit inhibitory activity against a range of enzymes.

Main Proteases: Piperidine derivatives have been explored as potential inhibitors of viral main proteases, such as that of SARS-CoV-2. These enzymes are critical for viral replication, and their inhibition can halt the viral life cycle. The piperidine ring can be a key structural element for fitting into the active site of these proteases.

DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. While specific data for this compound is unavailable, the broader class of piperidine-containing compounds has been investigated for DNA gyrase inhibition.

mPGES-1: Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway. Research into mPGES-1 inhibitors has identified compounds with a 2-(thiophen-2-yl)acetic acid scaffold as having selective inhibitory activity in the low micromolar range. nih.gov Given the structural similarity between thiophene (B33073) and phenyl rings, it is plausible that phenylacetic acid derivatives could also interact with and inhibit this enzyme.

The following table summarizes the inhibitory activities of some 2-(thiophen-2-yl)acetic acid derivatives against mPGES-1, which may provide insights into the potential activity of phenylacetic acid analogs.

| Compound | Description | IC50 (µM) on A549 cell lines |

| 1c | 3-phenylpropanoic acid derivative | Data not specified |

| 2c | 2-(thiophen-2-yl)acetic acid derivative | Showed selective inhibitory activity |

Data derived from studies on related thiophene-based compounds, not this compound itself. nih.gov

Structural analogs of this compound have demonstrated activity as ion channel modulators. For example, a series of phenylacetamides have been identified as blockers of voltage-dependent sodium channels. nih.gov In these compounds, the phenylacetic acid portion was systematically modified to explore structure-activity relationships. Furthermore, certain piperidine derivatives have been shown to exhibit calcium channel blocking (CCB) activity, leading to smooth muscle relaxation. nih.gov These findings indicate that the combination of a phenyl ring and a piperidine moiety can confer ion channel modulating properties.

Structure-Activity Relationship (SAR) Studies for Bioactivity

The biological activity of a molecule is not only determined by its core structure but is also finely tuned by the nature and position of its functional groups and substituents. Structure-activity relationship (SAR) studies are crucial for understanding these nuances and for designing more potent and selective compounds.

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For piperidine derivatives, pharmacophore analyses have identified key features for enzyme inhibition. For instance, in a study of farnesyltransferase inhibitors, the essential pharmacophoric elements were identified as aromatic, acceptor, and donor groups. benthamscience.com This suggests that the phenyl ring (aromatic), the carboxylic acid (acceptor/donor), and the piperidine nitrogen (acceptor/donor) of this compound could be critical pharmacophoric features.

The addition of substituents to the core structure of this compound would be expected to significantly impact its biological activity by altering its steric, electronic, and hydrophobic properties.

In a series of N-phenylacetamide derivatives, the type and position of substituents on the benzene (B151609) ring were found to have a significant effect on their bactericidal activity. mdpi.com Similarly, for piperidine-derived soluble epoxide hydrolase inhibitors, the addition of hydrophobic cycloalkyl substituents on the piperidine scaffold was positively correlated with inhibitory potency, although it sometimes led to poorer metabolic stability. nih.gov For a series of 2-arylsulfanyl-phenyl piperazinyl acetic acids, which are glycine (B1666218) transporter-1 (GlyT-1) inhibitors, substitutions on the phenyl ring were systematically explored to optimize potency. nih.gov

The following table illustrates the impact of substituents on the inhibitory activity of a series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) acetamide (B32628) derivatives against cholinesterase enzymes, which can serve as a model for understanding potential substituent effects on the phenyl ring of our compound of interest.

| Compound | Substituent on Phenyl Ring | hAChE IC50 (µM) | hBChE IC50 (µM) |

| SD-1 | 4-Cl | Moderate | >10 |

| SD-2 | 4-NO2 | Moderate | >10 |

| SD-3 | 4-OCF3 | Moderate | >10 |

| SD-4 | 3-C≡N | Good | Data not specified |

| SD-6 | Unsubstituted | 0.907 ± 0.011 | Data not specified |

| SD-7 | 3-Cl | Good | Data not specified |

| SD-8 | 4-CF3 | Moderate | >10 |

| SD-10 | 4-OH | Moderate | Diminished |

| SD-11 | 4-NH2 | Moderate | Diminished |

Data from a study on N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) acetamide derivatives, not this compound. acs.org

These examples underscore the principle that modifications to either the phenyl or the piperidine ring of this compound could profoundly influence its interaction with biological targets.

Broad Spectrum Biological Activity Research Themes at the Molecular Level

The structural motif of a phenyl ring and a piperidine ring connected by an acetic acid linker forms the basis for a wide range of biological activities. Research into this compound and its derivatives explores interactions at the molecular level, revealing mechanisms that underpin its antimicrobial, neuropharmacological, and immunomodulatory potential.

While research on the specific antimicrobial action of this compound is limited, studies on its structural analogs and piperidine-containing derivatives have elucidated several molecular mechanisms. The piperidine nucleus is a crucial pharmacophore, and its antimicrobial efficacy is significantly influenced by the other structural components of the molecule. researchgate.net

Antibacterial Mechanisms: A primary molecular target for antibacterial compounds is the bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov Certain heterocyclic compounds are known to inhibit this enzyme, representing a key mechanism of antibacterial action. nih.gov Another critical target is the disruption of the bacterial cell membrane. Acetic acid, for instance, has been shown to increase the permeability of both the outer and inner membranes of bacteria like Pseudomonas aeruginosa. nih.govnih.gov Metal complexes incorporating biphenyl (B1667301) acetate (B1210297) have also demonstrated bactericidal effects, likely by disrupting the bacterial membrane and interacting with bacterial DNA. mdpi.com Furthermore, substituted N-(2-nitrophenyl)piperidine-2-carboxylic acids have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, in some cases exceeding the potency of standard antibiotics like nalidixic acid and streptomycin. researchgate.net

Antifungal Mechanisms: The antifungal activity of piperidine derivatives often involves interaction with the fungal cell membrane. One proposed mechanism is the binding to ergosterol, a vital component of the fungal plasma membrane, which disrupts membrane integrity. scielo.br Thiazolidinone derivatives incorporating a piperidine moiety have demonstrated significant antifungal effects against various yeasts, with some showing higher activity than the standard antifungal drug fluconazole. nih.gov The table below summarizes the observed antimicrobial activities of various piperidine derivatives against selected pathogens.

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

| Derivative Type | Microorganism | Observed Effect / Finding | Reference |

|---|---|---|---|

| N-(2-nitrophenyl)piperidine-2-carboxylic acids | Enterobacter cloacae, Enterococcus faecalis, Proteus mirabilis | Displayed high potency with a Minimum Inhibitory Concentration (MIC) value of 15.6 μg/mL. | researchgate.net |

| 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones | Rhodotorula sp. | Showed 1.6 times more activity than fluconazole, with MIC and Minimum Fungicidal Concentration (MFC) of 16.5 μg/mL. | nih.gov |

| Various piperidine derivatives | Fusarium verticilliodes, Candida utilus | No significant activity was observed for the six tested derivatives. | researchgate.net |

| 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Gram-positive and Gram-negative bacteria, various fungi | Demonstrated good to moderate antimicrobial activity. | researchgate.net |

The piperidine scaffold is a common feature in many centrally acting agents, and research has identified several molecular targets within the central nervous system (CNS). Derivatives of this compound are being investigated for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease.

The primary molecular mechanisms involve the modulation of key enzymes and pathways related to neurotransmission and neuropathology. A major focus is the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). acs.org By inhibiting these enzymes, the levels of acetylcholine in the synaptic cleft can be increased, a key therapeutic strategy for Alzheimer's. acs.org

Many of these inhibitor compounds bind to the peripheral anionic site (PAS) of AChE, which can interfere with the enzyme's role in promoting the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. acs.org Beyond cholinesterase inhibition, another critical target is the β-secretase 1 (BACE-1) enzyme, which is involved in the production of Aβ peptides. acs.org

Furthermore, piperazine (B1678402) derivatives have been shown to interact with the serotonergic and GABAergic systems. For example, some compounds exhibit anxiolytic-like activity mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov The natural alkaloid piperine, which contains a piperidine ring, is known to cross the blood-brain barrier and exert neuroprotective effects through its anti-inflammatory and antioxidant properties. researchgate.net

Table 2: Investigated Neuropharmacological Targets for Piperidine-Containing Compounds

| Molecular Target | Therapeutic Rationale | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition increases acetylcholine levels, improving cognitive function. | acs.org |

| Butyrylcholinesterase (BChE) | Inhibition complements AChE inhibition in later stages of Alzheimer's disease. | acs.org |

| Beta-secretase 1 (BACE-1) | Inhibition reduces the production of amyloid-beta plaques. | acs.org |

| Serotonergic System | Modulation can produce anxiolytic and antidepressant-like effects. | nih.gov |

| GABAA Receptor | Modulation at the benzodiazepine site can produce anxiolytic effects. | nih.gov |

The modulation of the immune system presents a significant therapeutic avenue, and complex heterocyclic molecules are being explored for their potential in this area. A key molecular target in immunology is the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a nuclear receptor that acts as a master regulator for the differentiation of Th17 cells. nih.gov These cells are crucial for clearing certain pathogens but are also implicated in the pathology of numerous autoimmune diseases due to their production of inflammatory cytokines like IL-17A. nih.gov

Consequently, the discovery of small molecule inhibitors or inverse agonists for RORγt is a major goal for the treatment of autoimmune conditions. nih.govacs.org While direct studies linking this compound to RORγt are not prominent, the development of novel, structurally complex modulators for this nuclear receptor is an active area of pharmaceutical research. acs.org

Beyond RORγt, other immunomodulatory mechanisms have been identified for compounds with related structural features. Piperine, for instance, has demonstrated immunomodulatory effects as part of its broader pharmacological profile. nih.gov The anticancer properties of some piperidine derivatives are linked to the induction of apoptosis in malignant cells through the activation of signaling pathways like NF-κB and PI3k/Akt, and by modulating the ratio of Bax/Bcl-2 proteins to activate caspases. nih.gov

Table 3: Potential Immunomodulatory Targets and Mechanisms

| Molecular Target/Mechanism | Biological Relevance | Reference |

|---|---|---|

| RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) | Master regulator of Th17 cells; a key target for autoimmune diseases. | nih.gov |

| NF-κB and PI3k/Akt Signaling Pathways | Involved in cancer progression; modulation can induce apoptosis in cancer cells. | nih.gov |

| Bax/Bcl-2 Protein Ratio | Regulates apoptosis (programmed cell death); a high ratio is pro-apoptotic. | nih.gov |

Future Directions and Emerging Research Avenues for 2 Phenyl 2 Piperidin 1 Yl Acetic Acid

Design and Synthesis of Next-Generation Analogues with Tuned Molecular Properties

The core structure of 2-Phenyl-2-(piperidin-1-yl)acetic acid offers a versatile scaffold for the design and synthesis of new analogues with finely tuned molecular properties. mdpi.com By strategically modifying the phenyl and piperidine (B6355638) rings, as well as the carboxylic acid group, researchers can modulate the compound's physicochemical and biological characteristics.

One promising approach involves the introduction of various substituents onto the phenyl ring. The addition of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule, which in turn can influence its binding affinity to biological targets. mdpi.com For instance, the incorporation of halogen atoms or cyano groups has been shown to enhance the potency of related compounds in certain biological assays. acs.org

Furthermore, modifications to the piperidine moiety present another avenue for creating novel analogues. Altering the substitution pattern on the piperidine ring can impact the compound's conformational flexibility and its interactions with target proteins. The synthesis of spirocyclic derivatives, where the piperidine ring is fused to another ring system, is a strategy being explored to create more rigid and potent molecules. acs.org

The development of enantiopure syntheses is also crucial for producing specific stereoisomers of this compound and its analogues. researchgate.net Since different enantiomers can exhibit distinct pharmacological activities, the ability to selectively synthesize one over the other is of paramount importance for developing effective and safe therapeutic agents. researchgate.net

Exploration of Novel Mechanistic Pathways in Both Chemical and Biological Systems

A deeper understanding of the mechanisms by which this compound and its derivatives exert their effects is a key area of future research. This includes elucidating their roles in both chemical transformations and biological signaling pathways.

In the realm of chemical synthesis, this compound and its analogues can act as catalysts or intermediates in a variety of reactions. mdpi.com For example, the carboxylic acid moiety can participate in esterification and amidation reactions, while the piperidine nitrogen can act as a base or a nucleophile. mdpi.comnih.gov Investigating the kinetics and thermodynamics of these reactions can lead to the development of more efficient and selective synthetic methods.

From a biological perspective, identifying the specific molecular targets of this compound is a primary objective. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to isolate and identify the proteins that bind to this compound. Once the targets are known, further studies can be conducted to understand how the compound modulates their function and the downstream signaling pathways that are affected. The compound's structural similarity to known neuromodulators suggests that it may interact with receptors or enzymes in the central nervous system. wada-ama.org

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

The synergy between computational modeling and experimental validation is becoming increasingly vital in modern chemical research. jddhs.com For this compound, this integrated approach can provide a comprehensive understanding of its structure-activity relationships (SAR).